molecular formula C7H12N2O3S B13202798 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13202798
M. Wt: 204.25 g/mol
InChI Key: CFDSHUREWRLTAA-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazolone ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

The synthesis of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be achieved through several routes. One common method involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, forming azide or thiol derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and immune response. The methanesulfonylethyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

    1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: This compound shares a similar methanesulfonylethyl group but differs in the position of the substituents on the pyrazolone ring.

    1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-one: This compound has a similar structure but lacks the dihydro component, affecting its reactivity and applications.

    1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-4-one:

Properties

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

5-methyl-2-(2-methylsulfonylethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O3S/c1-6-5-7(10)9(8-6)3-4-13(2,11)12/h3-5H2,1-2H3

InChI Key

CFDSHUREWRLTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)CCS(=O)(=O)C

Origin of Product

United States

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